3-Bromo-5-chloro-1,6-naphthyridine
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Overview
Description
3-Bromo-5-chloro-1,6-naphthyridine is a heterocyclic compound that belongs to the naphthyridine family It is characterized by the presence of bromine and chlorine atoms at the 3rd and 5th positions, respectively, on the naphthyridine ring
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of 3-Bromo-5-chloro-1,6-naphthyridine typically involves the halogenation of 1,6-naphthyridine. One common method includes the bromination and chlorination of 1,6-naphthyridine using bromine and chlorine sources under controlled conditions. The reaction is usually carried out in the presence of a catalyst and under an inert atmosphere to prevent unwanted side reactions.
Industrial Production Methods
Industrial production of this compound may involve large-scale halogenation processes using continuous flow reactors. These reactors allow for precise control over reaction conditions, such as temperature, pressure, and reactant concentrations, ensuring high yield and purity of the final product.
Chemical Reactions Analysis
Types of Reactions
3-Bromo-5-chloro-1,6-naphthyridine undergoes various chemical reactions, including:
Substitution Reactions: The bromine and chlorine atoms can be substituted with other functional groups using nucleophilic substitution reactions.
Oxidation and Reduction Reactions: The compound can be oxidized or reduced under specific conditions to form different derivatives.
Coupling Reactions: It can participate in coupling reactions, such as Suzuki or Heck coupling, to form more complex molecules.
Common Reagents and Conditions
Nucleophilic Substitution: Common reagents include sodium hydroxide or potassium tert-butoxide.
Oxidation: Reagents like potassium permanganate or chromium trioxide are used.
Reduction: Reducing agents such as lithium aluminum hydride or sodium borohydride are employed.
Coupling Reactions: Palladium catalysts and bases like potassium carbonate are typically used.
Major Products Formed
The major products formed from these reactions depend on the specific reagents and conditions used. For example, nucleophilic substitution can yield various substituted naphthyridines, while coupling reactions can produce biaryl or diaryl derivatives.
Scientific Research Applications
3-Bromo-5-chloro-1,6-naphthyridine has several scientific research applications:
Medicinal Chemistry: It is used as a building block in the synthesis of pharmaceutical compounds with potential anticancer, antiviral, and antimicrobial activities.
Material Science: The compound is explored for its potential use in organic electronics and as a precursor for the synthesis of advanced materials.
Biological Studies: It serves as a probe in biological studies to investigate the interactions of naphthyridine derivatives with biological targets.
Mechanism of Action
The mechanism of action of 3-Bromo-5-chloro-1,6-naphthyridine involves its interaction with specific molecular targets. In medicinal chemistry, it may act by binding to enzymes or receptors, thereby modulating their activity. The exact pathways and targets depend on the specific derivative and its intended application. For example, certain derivatives may inhibit the activity of enzymes involved in cancer cell proliferation .
Comparison with Similar Compounds
Similar Compounds
- 3-Bromo-8-chloro-1,5-naphthyridine
- 3-Bromo-5,6,7,8-tetrahydro-1,6-naphthyridine hydrochloride
Uniqueness
3-Bromo-5-chloro-1,6-naphthyridine is unique due to its specific substitution pattern, which imparts distinct chemical and biological properties. Compared to other naphthyridine derivatives, it may exhibit different reactivity and selectivity in chemical reactions, making it valuable for specific applications in medicinal chemistry and material science .
Properties
IUPAC Name |
3-bromo-5-chloro-1,6-naphthyridine |
Source
|
---|---|---|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C8H4BrClN2/c9-5-3-6-7(12-4-5)1-2-11-8(6)10/h1-4H |
Source
|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
JVIVRUOCTAGPAE-UHFFFAOYSA-N |
Source
|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1=CN=C(C2=C1N=CC(=C2)Br)Cl |
Source
|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C8H4BrClN2 |
Source
|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID201296965 |
Source
|
Record name | 3-Bromo-5-chloro-1,6-naphthyridine | |
Source | EPA DSSTox | |
URL | https://comptox.epa.gov/dashboard/DTXSID201296965 | |
Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
243.49 g/mol |
Source
|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
CAS No. |
1211588-58-7 |
Source
|
Record name | 3-Bromo-5-chloro-1,6-naphthyridine | |
Source | CAS Common Chemistry | |
URL | https://commonchemistry.cas.org/detail?cas_rn=1211588-58-7 | |
Description | CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society. | |
Explanation | The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated. | |
Record name | 3-Bromo-5-chloro-1,6-naphthyridine | |
Source | EPA DSSTox | |
URL | https://comptox.epa.gov/dashboard/DTXSID201296965 | |
Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
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